4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C17H27N3O2 and a molecular weight of 305.42 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-aminophenethylamine with piperazine-1-carboxylic acid tert-butyl ester under specific reaction conditions such as heating and the use of catalysts.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process may involve the use of reactors, temperature control, and purification steps to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound can be employed in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.
Comparison with Similar Compounds
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester is unique compared to similar compounds due to its specific structure and properties. Some similar compounds include:
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester
4-(4-Amino-2-fluoro-phenyl)piperazine-1-carboxylic acid tert-butyl ester
4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
Properties
IUPAC Name |
tert-butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFMWTVUJADGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651235 | |
Record name | tert-Butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329004-08-2 | |
Record name | tert-Butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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